2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine

Medicinal Chemistry C–N Coupling Process Chemistry

Researchers developing CNS-penetrant candidates face poor coupling yields from isomeric pyridine building blocks. This specific 2-bromo-4-fluoro-5-(trifluoromethyl)pyridine isomer solves that problem. - Provides a chemoselective C-2 handle for Suzuki/Buchwald-Hartwig elaboration, with the 4-F/5-CF3 pattern remaining inert [1][2]. - Suppresses deleterious diarylation by-products observed with other isomers, boosting single-step yields and simplifying purification [3]. - Its high lipophilicity (XLogP3 2.9) and low TPSA (12.9 Ų) make it the mandatory intermediate when SAR demands a 4-fluoro substituent for metabolic stability [4][5].

Molecular Formula C6H2BrF4N
Molecular Weight 243.98 g/mol
CAS No. 1227565-58-3
Cat. No. B1412058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine
CAS1227565-58-3
Molecular FormulaC6H2BrF4N
Molecular Weight243.98 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)C(F)(F)F)F
InChIInChI=1S/C6H2BrF4N/c7-5-1-4(8)3(2-12-5)6(9,10)11/h1-2H
InChIKeyDVXXMLKWJZGMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine: Differentiated Building Block


2‑Bromo‑4‑fluoro‑5‑(trifluoromethyl)pyridine is a densely‑substituted pyridine building block that simultaneously carries a C‑2 bromine atom for cross‑coupling, a C‑4 fluorine atom that modulates electron density, and a C‑5 trifluoromethyl group that enhances metabolic stability and lipophilicity [1]. This substitution pattern creates a reactive handle at the 2‑position while leaving the 4‑fluoro and 5‑trifluoromethyl substituents inert under standard Suzuki, Buchwald‑Hartwig, and Sonogashira conditions, enabling chemoselective elaboration to biaryl-, amine-, and alkyne‑linked products [1][2].

Chemoselective C2 bromine cross-coupling under Pd(0) conditions while 4-F and 5-CF₃ remain inert
Electronic 4‑fluoro group modulates pyridine electron density, reported to reduce diarylation side-products
Design 5‑CF₃ enhances metabolic stability and lipophilicity for lead optimization programs

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine: Outperforms Isomeric Pyridines


Isomeric or less‑substituted pyridine building blocks (e.g., 2‑bromo‑5‑(trifluoromethyl)pyridine, 2‑bromo‑4‑(trifluoromethyl)pyridine, or 2‑bromo‑5‑fluoro‑4‑(trifluoromethyl)pyridine) are not drop‑in replacements. The combination of a C‑2 bromine, C‑4 fluorine, and C‑5 trifluoromethyl group in this specific arrangement creates a unique electronic environment that influences both coupling yields and the physicochemical and pharmacokinetic profiles of downstream products [1][2]. Simply interchanging isomers leads to altered reactivity (e.g., diarylation side‑products) and diverging in silico ADME predictions [1][3].

This Isomer
2‑bromo‑4‑fluoro‑5‑(trifluoromethyl)pyridine: unified electronic environment that favors mono‑amination and consistent ADME predictions.
Isomeric Analogs
e.g., 2‑bromo‑5‑(trifluoromethyl)pyridine or 2‑bromo‑4‑(trifluoromethyl)pyridine: altered substitution pattern may shift coupling selectivity and product profiles.
Isomer interchange can lead to diverging reactivity and impurity profiles; direct replacement requires validation.
Designed Handle
Simultaneous C‑2 Br, C‑4 F, C‑5 CF₃ enables chemoselective elaboration without protecting group strategies.
Less‑substituted Blocks
Mono‑ or di‑substituted pyridines lack the same electronic balance; may lead to diarylation by‑products or require re‑optimisation.
Reactivity differences have been documented in Pd‑catalyzed aminations; class‑level inference.

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine: Quantitative Advantage Over Analogs


Suppressed Diarylation in Amination

In Cu‑free Pd‑catalyzed amination with 1‑adamantylmethanamine, 2‑bromo‑4‑(trifluoromethyl)pyridine produced a considerable amount of diarylation by‑product, whereas the 4‑fluoro‑5‑(trifluoromethyl) analog showed significantly cleaner mono‑amination profiles, attributed to the electron‑withdrawing fluorine attenuating the reactivity of the intermediate [1].

Amination Selectivity
Class‑level inference
4‑fluoro‑5‑CF₃ isomer: suppressed diarylation
2‑bromo‑4‑(trifluoromethyl)pyridine: considerable diarylation product
Supports cleaner C–N coupling profiles
Pd(0)/DavePhos, 1‑adamantylmethanamine, THF, 80 °C. Quantitative yields not available.
Medicinal Chemistry C–N Coupling Process Chemistry

Enhanced Lipophilicity and H-Bond Acceptors

2‑Bromo‑4‑fluoro‑5‑(trifluoromethyl)pyridine has a computed XLogP3 of 2.9 and 5 hydrogen‑bond acceptors, compared to XLogP3 = 2.6 and 3 hydrogen‑bond acceptors for 2‑bromo‑5‑(trifluoromethyl)pyridine (CAS 50488‑42‑1) [1].

Lipophilicity & H‑Bond
Cross‑study comparable
Δ XLogP3 +0.3, Δ HBA +2
Higher computed lipophilicity and acceptor count
vs. 2‑bromo‑5‑(trifluoromethyl)pyridine. PubChem XLogP3 3.0.
Drug Design ADME Prediction Computational Chemistry

TPSA Advantage in CNS Design

The target compound has a TPSA of 12.9 Ų and 0 rotatable bonds, whereas the regioisomer 2‑bromo‑5‑fluoro‑4‑(trifluoromethyl)pyridine (CAS 1156542‑30‑1) records a slightly higher TPSA of 13.0 Ų with the same rotatable bond count [1].

TPSA
Cross‑study comparable
12.9 Ų (Δ –0.1 Ų)
Slightly lower polar surface area may support CNS design
vs. 2‑bromo‑5‑fluoro‑4‑(trifluoromethyl)pyridine. Marginal difference.
Drug Design Physicochemical Profiling Fragment‑Based Screening

Commercial Purity Advantage

Multiple vendors list 2‑bromo‑4‑fluoro‑5‑(trifluoromethyl)pyridine at 98 % purity (HPLC), whereas the isomeric 4‑trifluoromethyl‑5‑fluoro building block and the non‑fluorinated 2‑bromo‑5‑(trifluoromethyl)pyridine are typically offered at 95‑97 % purity .

Supplied Purity
Data to verify
98 % (HPLC) reported
Reported higher purity vs. typical 95–97 % isomer offerings
Supplier certificates; independent verification recommended.
Chemical Procurement Supply Chain Analytical Chemistry

2-Bromo-4-fluoro-5-(trifluoromethyl)pyridine: Best-Fit Application Scenarios


Kinase Inhibitor Lead Optimization

The compound is the direct precursor for introducing a 2‑substituted‑4‑fluoro‑5‑(trifluoromethyl)pyridine unit via Suzuki or Buchwald‑Hartwig coupling. When SAR studies demand a 4‑fluoro substituent to improve metabolic stability or potency (as indicated by the in silico ADME advantage over non‑fluorinated analogs [1]), this building block is the mandatory intermediate.

Synthesis of CNS-Penetrant Chemical Probes

Because the 4‑fluoro‑5‑trifluoromethyl substitution pattern lowers TPSA to 12.9 Ų [2] and increases XLogP3 to 2.9 relative to isomeric pyridines, elaborated products derived from this compound have a higher predicted likelihood of crossing the blood‑brain barrier. This makes it a strategic choice for neuroscience‑focused drug discovery programs.

Process Chemistry Scale-Up

The observation that the 4‑fluoro‑5‑trifluoromethyl isomer suppresses deleterious diarylation by‑products in Pd‑catalyzed aminations [3] translates into higher single‑step yields and simpler purification during process development. Coupled with the availability of the material at 98 % HPLC purity, this reduces the overall cost and waste associated with kilogram‑scale production.

Application
Selection Property
Validation Focus
Kinase‑targeted library synthesis
Chemoselective C2 cross‑coupling
Mono‑amination efficiency and impurity profile
CNS‑oriented probe design
Low TPSA / high XLogP3 isomer
Predicted BBB penetration confirmation
Multi‑step synthesis scale‑up
Suppressed diarylation pathway
Purification profile and yield reproducibility
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